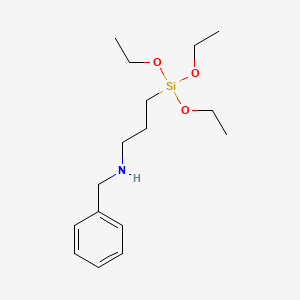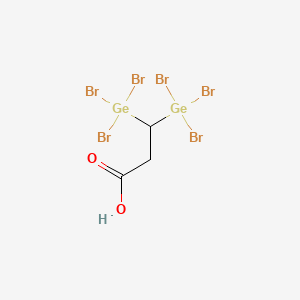![molecular formula C21H21N3O2 B14349170 N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide CAS No. 90290-88-3](/img/structure/B14349170.png)
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by the presence of a cyanophenyl group, a diethylamino group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzaldehyde with diethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can help in achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-Cyanophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide
- N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]aniline
Uniqueness
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90290-88-3 |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[1-(4-cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24(4-2)21(26)19(14-16-10-12-17(15-22)13-11-16)23-20(25)18-8-6-5-7-9-18/h5-14H,3-4H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
NRUDQXPSTGACHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
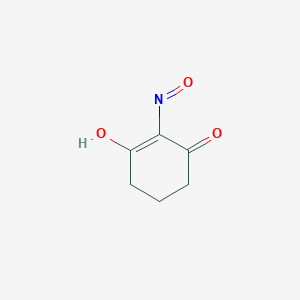
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)

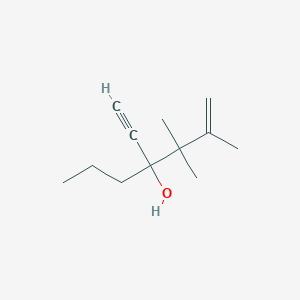
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
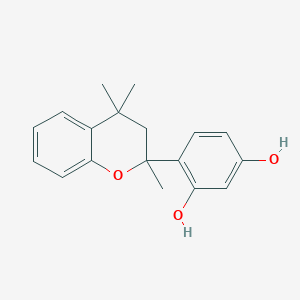
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
